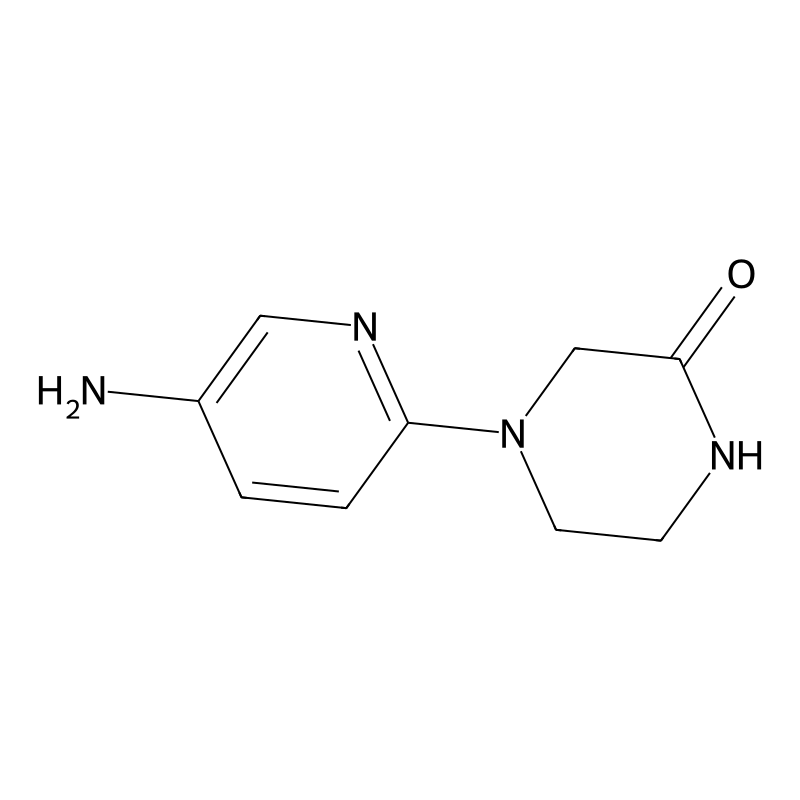

4-(5-Aminopyridin-2-yl)piperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Tubercular Agents

Scientific Field: Medical Chemistry

Summary of Application: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application: The compound was used in the synthesis of a series of novel derivatives. These derivatives were then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antibacterial Agents

Scientific Field: Pharmaceutical Chemistry

Summary of Application: The compound has been used in the design and synthesis of new hybrids intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Methods of Application: The compound was used in the synthesis of new hybrids that were designed to bind to DNA gyrase in a novel way .

General Use in Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: The methods of application would depend on the specific synthesis procedure being used .

Results: The results would also depend on the specific synthesis procedure being used .

Piperidine Derivatives

Summary of Application: Piperidines, including “4-(5-Aminopyridin-2-yl)piperazin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application: The compound could be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

4-(5-Aminopyridin-2-yl)piperazin-2-one is characterized by the presence of a piperazine ring and a pyridine derivative. Its molecular formula is C9H12N4O, and it has a molecular weight of approximately 192.22 g/mol . The compound features an amino group attached to the pyridine ring, which enhances its basic properties and potential interactions with biological targets. The presence of both cyclic amine groups allows for diverse molecular interactions, making it a valuable scaffold in drug design .

- Substitution Reactions: The amino group on the pyridine can participate in nucleophilic substitution reactions.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

- Phosphorylation: Similar piperazine derivatives have been shown to react with phosphoryl chloride and triethyl phosphite, leading to the formation of phosphonates .

These reactions illustrate the versatility of 4-(5-Aminopyridin-2-yl)piperazin-2-one in synthetic organic chemistry.

Research indicates that 4-(5-Aminopyridin-2-yl)piperazin-2-one exhibits notable biological activities:

- Antimicrobial Properties: It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra, showing significant inhibitory concentrations.

- Antibacterial Effects: The compound has been used in designing hybrids aimed at binding to DNA gyrase, which may enhance efficacy against quinolone-resistant strains.

- Neuropharmacological Potential: Due to its structural similarity to other psychoactive compounds, it may also exhibit neuroactive properties.

The synthesis of 4-(5-Aminopyridin-2-yl)piperazin-2-one typically involves:

- Starting Materials: The synthesis often begins with commercially available piperazine derivatives and pyridine-based compounds.

- Reagents: Common reagents include acyl chlorides or isocyanates for forming the piperazinone structure.

- Conditions: The reactions may require specific solvents and temperatures to optimize yields and purity.

Despite its significance, detailed synthetic procedures specifically for this compound are not extensively documented in the literature .

The applications of 4-(5-Aminopyridin-2-yl)piperazin-2-one span various fields:

- Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals targeting bacterial infections and possibly other diseases.

- Chemical Probes: It can serve as a chemical probe in biological research to study receptor interactions and cellular processes.

- Synthetic Intermediate: This compound is utilized as an intermediate in synthesizing more complex molecules within pharmaceutical chemistry.

Interaction studies have focused on how 4-(5-Aminopyridin-2-yl)piperazin-2-one interacts with various biological targets:

- Receptor Binding: Preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and bacterial resistance mechanisms.

- Molecular Docking Simulations: Computational studies may be employed to predict binding affinities and interaction modes with target proteins.

These studies are crucial for understanding the potential therapeutic applications of this compound.

Several compounds share structural similarities with 4-(5-Aminopyridin-2-yl)piperazin-2-one. Here are some notable examples:

| Compound Name | Structural Features | Similarity (%) |

|---|---|---|

| 6-(Piperazin-1-yl)pyridin-3-amine | Contains a piperazine ring linked to a pyridine | 91 |

| 4-(3-Aminopyridin-2-yl)piperazin-1-one | Similar piperazine structure with different substitution | 93 |

| 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanol | Ethanol derivative with piperazine and pyridine | 91 |

| 4-Methyl-N-(2-pyridinyl)piperazine | Methyl substitution on piperazine | 90 |

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 4-(5-Aminopyridin-2-yl)piperazin-2-one. The unique combination of the amino group on the pyridine ring alongside the piperazine structure contributes to its distinct pharmacological profile.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant